molecular formula C20H24N2O3S B4580628 N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide

N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide

Cat. No.: B4580628
M. Wt: 372.5 g/mol
InChI Key: BZRMRMDEAQEQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide is a complex organic compound with a unique structure that combines aromatic and aliphatic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the sulfonyl chloride derivative, followed by its reaction with an amine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogens or other electrophiles under acidic or basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and glycinamides with varying substituents on the aromatic rings. Examples include:

Uniqueness

N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-5-13-21-20(23)14-22(19-8-6-7-16(3)17(19)4)26(24,25)18-11-9-15(2)10-12-18/h5-12H,1,13-14H2,2-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRMRMDEAQEQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC=C)C2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.